1-Neopentylpyrrolidin-3-ol
Description
1-Neopentylpyrrolidin-3-ol is a pyrrolidine derivative featuring a neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom of the pyrrolidine ring and a hydroxyl group at the 3-position. The neopentyl group is sterically bulky and hydrophobic, which may enhance metabolic stability and influence binding interactions in pharmaceutical applications .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)7-10-5-4-8(11)6-10/h8,11H,4-7H2,1-3H3 |
InChI Key |
ORJJOYJDBJUSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CCC(C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Steric Bulk : The neopentyl group introduces significant steric hindrance compared to smaller substituents like methyl or even phenyl derivatives. This bulkiness may reduce enzymatic degradation, enhancing metabolic stability in drug candidates .
- The neopentyl group, while hydrophobic, may offer a balance between solubility and permeability due to its branched structure .
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the pyrrolidine ring against oxidation, whereas electron-donating groups (e.g., amino) enhance hydrogen-bonding capacity, critical for target engagement in bioactive molecules .
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